(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 115238-59-0
VCID: VC21322396
InChI: InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

CAS No.: 115238-59-0

Cat. No.: VC21322396

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid - 115238-59-0

Specification

CAS No. 115238-59-0
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name (3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
Standard InChI Key WWTFZHGXVCAEKT-TUAOUCFPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator